molecular formula C₂₂H₃₁NO₃ B027743 Epostane CAS No. 80471-63-2

Epostane

Cat. No. B027743
CAS RN: 80471-63-2
M. Wt: 357.5 g/mol
InChI Key: CETKWEWBSMKADK-GSXVSZIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Epostane and related compounds often involves complex chemical reactions. Studies have detailed various synthetic pathways, including anionic, coordination, and cationic polymerization of epoxides, with a focus on novel and sometimes metal-free methods for epoxide polymerization. These include the activated monomer strategy, the use of organocatalysts like N-heterocyclic carbenes (NHCs), N-heterocyclic olefins (NHOs), and phosphazene bases, as well as double-metal cyanide (DMC) catalyst systems (Herzberger et al., 2016).

Molecular Structure Analysis

The molecular structure of Epostane is critical in determining its chemical behavior and properties. Studies on elemental phosphorus materials (EPMs) have shown that the polymorphism of phosphorus-based materials, which includes various allotropes of phosphorus, provides a foundation for understanding the synthesis and applications of related compounds. The diverse classes of low-dimensional sheets, ribbons, and dots of EPMs with intriguing properties are derived from the variable chemical bonding structures of phosphorus (Tian et al., 2023).

Chemical Reactions and Properties

The reactivity and chemical properties of Epostane are influenced by its molecular structure. The application of epoxides in organic synthesis, for example, highlights the importance of epoxides in preparing polyfunctional or other cyclic compounds. Epoxides' ring-opening reactions are crucial for producing such compounds, demonstrating the chemical versatility of Epostane and related substances (Wei, 2003).

Physical Properties Analysis

The physical properties of Epostane, including its mechanical, thermal, adhesive, and barrier properties, can be enhanced through modifications and the addition of polymers or fillers. The synthesis and modifications of epoxy resins and their composites have been extensively reviewed, indicating the wide range of applications and performance enhancements achievable with Epostane (Paluvai et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties of Epostane requires a detailed examination of its reactivity, including the roles of epoxide hydrolases in biocatalysis. These enzymes catalyze the hydrolytic ring opening of epoxides, producing vicinal diols and showing potential for generating enantiopure epoxides and diols. This biocatalytic potential underscores the importance of Epostane and related compounds in producing fine chemicals and pharmaceuticals with high specificity and efficiency (Widersten et al., 2010).

Scientific Research Applications

Inhibition of Luteal Phase Progesterone

Epostane, an antifertility drug, has been shown to inhibit normal luteal phase progesterone levels in a dose-related fashion in rhesus monkeys. This suggests its potential as an interceptive agent during early pregnancy (Snyder & Schane, 1985).

Attenuation of Preovulatory Gonadotrophin Surges

Epostane's impact on preovulatory progesterone secretion in rats indicates a significant role in modulating LH and FSH surges, crucial for ovulation processes (Depaolo, 1988).

Progesterone Inhibition in Mid-trimester Termination of Pregnancy

Clinical trials have shown that Epostane can facilitate induction of abortion, by significantly lowering peripheral progesterone levels and increasing sensitivity to prostaglandin E2 (Selinger et al., 1987).

Effects on Ovarian Hormone Levels

Epostane's administration in rats inhibits ovulation by affecting ovarian progesterone and 17β-Estradiol levels, demonstrating its rapid but transient effect on ovarian steroid synthesis (Espey et al., 1990).

Abortion Induction in Early Human Pregnancy

Studies have revealed Epostane's effectiveness as an abortifacient in early human pregnancy, highlighting its ability to reduce progesterone concentrations and induce abortion (Webster & Gillmer, 1989).

Plasma Protein Changes in Women

Epostane can induce changes in steroid-sensitive plasma proteins in an androgen-like fashion, despite lacking apparent androgenic activity. This shows its capability to influence plasma protein patterns based on its chemical structure (Rannevik et al., 1996).

Interruption of First Trimester Pregnancy

Epostane, combined with prostaglandin E2, has been found effective in inducing abortion in early first-trimester pregnancies, suggesting a critical role in progesterone suppression and myometrium sensitization (Webster et al., 1985).

Inhibition of Ovulation in Rats

Epostane shows efficacy in inhibiting both spontaneous and stimulated ovulation in rats, reinforcing its role in affecting progesterone synthesis as a prerequisite for ovulation (Snyder et al., 1984).

Safety And Hazards

Epostane should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Epostane was developed as a contraceptive, abortifacient, and oxytocic drug but was never marketed . The future directions of Epostane are not clear from the available literature.

properties

IUPAC Name

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-18-8-6-16-14(15(18)7-9-20(18,3)25)5-10-22-19(16,2)11-13(12-23)17(24)21(22,4)26-22/h14-16,24-25H,5-11H2,1-4H3/t14-,15-,16-,18-,19+,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETKWEWBSMKADK-GSXVSZIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC45C3(CC(=C(C4(O5)C)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@]45[C@@]3(CC(=C([C@]4(O5)C)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epostane

CAS RN

80471-63-2
Record name Epostane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80471-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epostane [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080471632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPOSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6375T36951
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epostane
Reactant of Route 2
Epostane
Reactant of Route 3
Epostane
Reactant of Route 4
Epostane
Reactant of Route 5
Epostane
Reactant of Route 6
Epostane

Citations

For This Compound
1,040
Citations
BW Snyder, GD Beecham… - Proceedings of the …, 1984 - journals.sagepub.com
… /kg, epostane inhibited the appearance of ova in the oviducts the next day. In gonadotropin-primed immature rats, epostane … The inhibitory effect of epostane on …
Number of citations: 121 journals.sagepub.com
N Tanaka, LL Espey, T Kawano… - American Journal of …, 1991 - journals.physiology.org
… (epostane) on the ovarian metabolism of the same ten eicosanoids and steroids. Epostane was … Also, since epostane treatment inhibited 15HETE formation along with progesterone …
Number of citations: 75 journals.physiology.org
L Birgerson, V Odlind - Fertility and Sterility, 1987 - Elsevier
… bid for 7 days; and (3) Epostane 200 mg qid for 7 days. The results … Epostane group. Subjective side effects, especially nausea, were more common in the women treated with Epostane…
Number of citations: 65 www.sciencedirect.com
MJ Crooij, CCA de Nooyer, BR Rao… - New England journal …, 1988 - Mass Medical Soc
… In those who did not abort after epostane … to epostane, normal menstrual periods had resumed by day 42 after the beginning of treatment in 72 percent. We conclude that epostane taken …
Number of citations: 56 www.nejm.org
LL ESPEY, RF ADAMS, N TANAKA… - Endocrinology, 1990 - academic.oup.com
… Epostane was administered at different times between 20 h … Epostane inhibited ovulation in a dose-dependent manner … A dose of 3.1 mg epostane/rat 3 h after hCG reduced ovarian …
Number of citations: 45 academic.oup.com
MA Webster, SL Phipps… - BJOG: An International …, 1985 - Wiley Online Library
… This study examines the effect of Epostane in combination with exogenous PGE, for … with a combination of oral Epostane tablets and PGE2 pessaries. Epostane was given for 5 days at …
Number of citations: 50 obgyn.onlinelibrary.wiley.com
N Tanaka, LL Espey, S Stacy… - Biology of …, 1992 - academic.oup.com
Kallikrein and plasminogen activator (PA) are serine proteases that have been implicated in the ovulatory process. Epostane and indomethacin are anti-ovulatory agents that inhibit …
Number of citations: 58 academic.oup.com
LV DePaolo - Journal of endocrinology, 1988 - joe.bioscientifica.com
… significantly lower in all anovulatory epostane-treated rats at … epostane/kg restored gonadotrophin surges to normal, but consistently failed to reverse the inhibitory effects of epostane …
Number of citations: 49 joe.bioscientifica.com
L Birgerson, A Ölund, V Odlind, C Somell - Contraception, 1987 - Elsevier
… Howe r, in contrast to the related compound Trilostane, Epostane … of Epostane as an abortifacient in early human Dregnancy. … dosaqe level of Epostane and confirm that Epostane is a …
Number of citations: 33 www.sciencedirect.com
DM Keister, RF Gutheil, LD Kaiser… - Journal of Reproduction …, 1989 - europepmc.org
… the use of epostane. There were no changes in the reproductive performance of epostane-treated … of epostane-treated bitches. These results suggest that the minimally effective dose of …
Number of citations: 22 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.